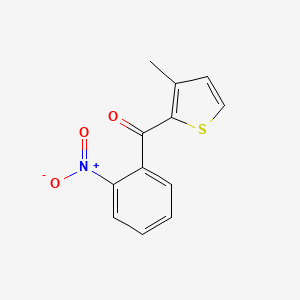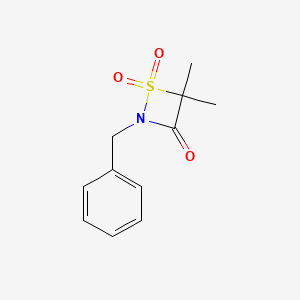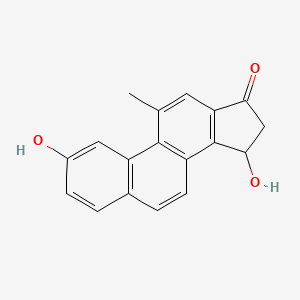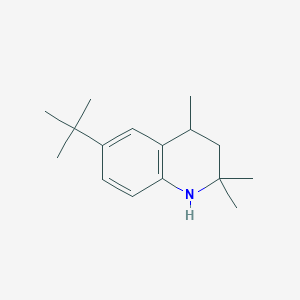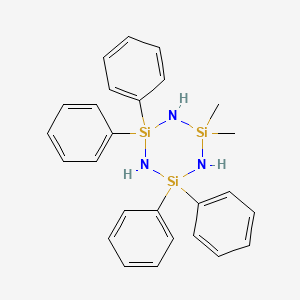
2,2-Dimethyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-triazatrisilinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-triazatrisilinane is a unique organosilicon compound characterized by its complex structure, which includes silicon, nitrogen, and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-triazatrisilinane typically involves the reaction of tetraphenylcyclotrisiloxane with dimethylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as toluene or hexane to facilitate the reaction. The process requires careful control of temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-triazatrisilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, organometallic reagents; reactions often require catalysts and specific temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-triazatrisilinane has several scientific research applications:
Materials Science: Used in the development of advanced materials with unique properties, such as high thermal stability and mechanical strength.
Catalysis: Serves as a catalyst or catalyst precursor in various chemical reactions, including polymerization and cross-coupling reactions.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and as an additive in manufacturing processes to enhance product performance.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-triazatrisilinane involves its interaction with molecular targets through its silicon and nitrogen atoms. These interactions can lead to the formation of stable complexes, which can facilitate various chemical transformations. The pathways involved often include coordination with metal centers and activation of substrates through electron transfer processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dimethyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-cyclotrisiloxane
- 2,2-Dimethyl-4,4,6,6-tetraphenyl-1,3-dioxolane
- 2,2-Dimethyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-triazine
Uniqueness
2,2-Dimethyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-triazatrisilinane is unique due to its specific combination of silicon, nitrogen, and phenyl groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
56270-06-5 |
|---|---|
Molekularformel |
C26H29N3Si3 |
Molekulargewicht |
467.8 g/mol |
IUPAC-Name |
2,2-dimethyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-triazatrisilinane |
InChI |
InChI=1S/C26H29N3Si3/c1-30(2)27-31(23-15-7-3-8-16-23,24-17-9-4-10-18-24)29-32(28-30,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22,27-29H,1-2H3 |
InChI-Schlüssel |
UCEQCJBACULHNV-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(N[Si](N[Si](N1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


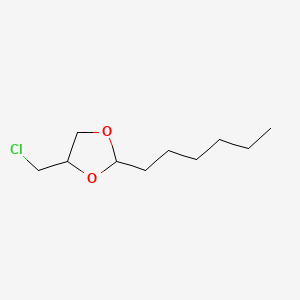
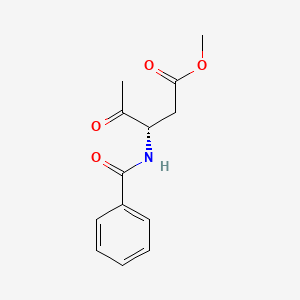

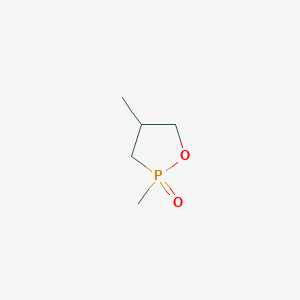

![[4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid](/img/structure/B14636037.png)

